molecular formula C20H15BrN2O4 B11216695 4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide

4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide

Katalognummer: B11216695
Molekulargewicht: 427.2 g/mol
InChI-Schlüssel: WQRDAOXBMHDOAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is an organic compound with the molecular formula C20H15BrN2O4. This compound is characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide typically involves multiple steps:

    Nitration: The nitro group is introduced via nitration, which involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the aromatic compound.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-N-[3-(4-methylphenoxy)-5-nitrophenyl]benzamide
  • 4-bromo-N-[3-(3-ethylphenoxy)-5-nitrophenyl]benzamide
  • 4-bromo-N-[3-(3-methoxyphenoxy)-5-nitrophenyl]benzamide

Uniqueness

4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, nitro group, and phenoxy group in specific positions on the benzamide core allows for unique interactions with molecular targets, making it valuable in various research applications.

Eigenschaften

Molekularformel

C20H15BrN2O4

Molekulargewicht

427.2 g/mol

IUPAC-Name

4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide

InChI

InChI=1S/C20H15BrN2O4/c1-13-3-2-4-18(9-13)27-19-11-16(10-17(12-19)23(25)26)22-20(24)14-5-7-15(21)8-6-14/h2-12H,1H3,(H,22,24)

InChI-Schlüssel

WQRDAOXBMHDOAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.